4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with hydroxy, imidazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The hydroxy and dimethyl groups are introduced via electrophilic aromatic substitution reactions. The imidazole moiety can be attached through a nucleophilic substitution reaction, and the carboxamide group is introduced via amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents would be chosen to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.
Substitution: The quinoline core can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of halogenated or nitro-substituted quinolines.
Scientific Research Applications
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the imidazole and dimethyl groups, resulting in different chemical properties and biological activities.
N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide: Lacks the hydroxy group, affecting its reactivity and binding interactions.
5,7-dimethylquinoline-3-carboxamide:
Uniqueness
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the hydroxy, imidazole, and carboxamide groups allows for diverse interactions with biological targets and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5,7-dimethyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-10-5-11(2)15-14(6-10)20-8-13(16(15)22)17(23)19-4-3-12-7-18-9-21-12/h5-9H,3-4H2,1-2H3,(H,18,21)(H,19,23)(H,20,22) |
InChI Key |
VASLNZSMSBMOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)NCCC3=CN=CN3)C |
Origin of Product |
United States |
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